molecular formula C22H20N2O4 B12283188 7-Ethyl-20(R)-camptothecin

7-Ethyl-20(R)-camptothecin

Cat. No.: B12283188
M. Wt: 376.4 g/mol
InChI Key: MYQKIWCVEPUPIL-UHFFFAOYSA-N
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Description

7-Ethyl-20®-camptothecin is a derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is known for its potent antitumor activity and is used in the development of chemotherapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-20®-camptothecin involves multiple steps, starting from camptothecin. One common method includes the selective ethylation at the 7-position and the stereoselective reduction at the 20-position. The reaction conditions typically involve the use of strong bases and specific catalysts to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of 7-Ethyl-20®-camptothecin often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-20®-camptothecin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the structure of the compound, potentially altering its biological activity.

    Reduction: Reduction reactions are used to modify the stereochemistry at specific positions.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

7-Ethyl-20®-camptothecin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and developing new synthetic methodologies.

    Biology: The compound is used in cell biology research to study its effects on cell proliferation and apoptosis.

    Medicine: 7-Ethyl-20®-camptothecin is a key component in the development of anticancer drugs, particularly for treating solid tumors.

    Industry: It is used in the pharmaceutical industry for the large-scale production of chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 7-Ethyl-20®-camptothecin involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: The parent compound from which 7-Ethyl-20®-camptothecin is derived.

    Irinotecan: A derivative used in chemotherapy, known for its effectiveness against colorectal cancer.

    Topotecan: Another derivative used in the treatment of ovarian and small cell lung cancer.

Uniqueness

7-Ethyl-20®-camptothecin is unique due to its specific modifications at the 7 and 20 positions, which enhance its antitumor activity and reduce side effects compared to other derivatives. Its ability to selectively target topoisomerase I makes it a valuable compound in cancer therapy.

Properties

IUPAC Name

10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKIWCVEPUPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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